3,5-Diiodobenzaldehyde
Overview
Description
3,5-Diiodobenzaldehyde is a compound related to thyroxine, a hormone produced by the thyroid gland. It is a derivative of benzaldehyde with two iodine atoms substituted at the 3 and 5 positions of the aromatic ring. The presence of iodine atoms significantly alters the chemical and physical properties of the compound compared to its unsubstituted counterpart.
Synthesis Analysis
The synthesis of derivatives related to 3,5-diiodobenzaldehyde has been explored in various studies. For instance, the dimethylacetal of 3,5-diiodoanisaldehyde has been synthesized and tested for its antithyroxine action, indicating the potential for creating compounds with specific biological activities . Another study describes the synthesis of 3,4,5-trimethoxybenzaldehyde, which involves bromination and methylation steps that could be adapted for the synthesis of 3,5-diiodobenzaldehyde derivatives .
Molecular Structure Analysis
Chemical Reactions Analysis
The reactivity of benzaldehyde derivatives is influenced by substituents on the aromatic ring. In the case of 3,5-diiodobenzaldehyde, the iodine atoms would make the compound more reactive towards nucleophilic substitution reactions. Studies on similar compounds have shown a variety of reactions, such as the formation of oximes, which could also be applicable to 3,5-diiodobenzaldehyde .
Physical and Chemical Properties Analysis
Scientific Research Applications
Quantum Chemical Insight
- Molecular Structure and Spectroscopic Analysis : 3,5-Diiodobenzaldehyde and its derivatives have been studied for their molecular structure using spectroscopic methods like FT-IR, FT-Raman, UV-Visible, and NMR spectral studies. These studies provide insights into the molecular stability and electronic properties of these compounds, which are crucial for understanding their reactivity and potential applications (Mary & James, 2020).
Synthesis and Chemical Reactivity
- Regioselective Synthesis : Research has been conducted on the efficient and regioselective synthesis of diiodobenzaldehyde derivatives. This includes the study of the influence of different substituents on the phenyl group and their impact on the reactivity and selectivity of these compounds in chemical reactions (Al‐Zoubi et al., 2020).
- Crystal Structure Identification : The crystal structure of similar compounds like 3,5-dibromo-4-hydroxybenzaldehyde has been determined, providing valuable information about the molecular geometry and potential for interactions in crystalline forms (Kai, 2000).
Biological Applications and Sensor Development
- pH-Responsive Fluorescent Sensor : A derivative of diiodobenzaldehyde has been used to develop a highly selective fluorescent pH sensor. This sensor shows a significant increase in fluorescence intensity in a specific pH range, which is important for studying biological organelles (Saha et al., 2011).
- Antimicrobial Properties : Derivatives of diiodobenzaldehyde have been evaluated for their antimycobacterial activity against Mycobacterium bovis. The study demonstrates the potential of these compounds as bioactive agents (Sedighi et al., 2015).
Solubility and Solvation Studies
- Solubility Modelling and Solvent Effect : Studies have been conducted on the solubility of 3,5-dibromo-4-hydroxybenzaldehyde in various aqueous solutions. These investigations provide insights into the solvent effects and preferential solvation behavior of these compounds (Zhu et al., 2020).
Safety And Hazards
The safety information for 3,5-Diiodobenzaldehyde indicates that it may cause eye irritation (H319) and may cause an allergic skin reaction (H317) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
properties
IUPAC Name |
3,5-diiodobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPOINHGBSDFDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1I)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30437067 | |
Record name | 3,5-diiodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Diiodobenzaldehyde | |
CAS RN |
17352-25-9 | |
Record name | 3,5-diiodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30437067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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